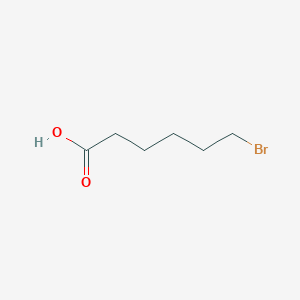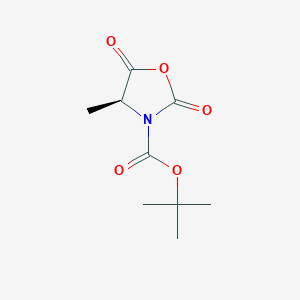
2-(2-Phenylanilino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylanilino)acetohydrazide, also known as PAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
作用機序
2-(2-Phenylanilino)acetohydrazide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, 2-(2-Phenylanilino)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(2-Phenylanilino)acetohydrazide can alter the expression of various genes, leading to changes in cellular processes.
生化学的および生理学的効果
2-(2-Phenylanilino)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, 2-(2-Phenylanilino)acetohydrazide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of 2-(2-Phenylanilino)acetohydrazide for lab experiments is its well-established synthesis method. Additionally, 2-(2-Phenylanilino)acetohydrazide is relatively stable and can be easily stored for long periods, making it a convenient compound to work with. However, one of the limitations of 2-(2-Phenylanilino)acetohydrazide is its potential toxicity. While 2-(2-Phenylanilino)acetohydrazide has been shown to be safe at low concentrations, higher concentrations may be toxic to cells.
将来の方向性
There are several future directions for the study of 2-(2-Phenylanilino)acetohydrazide. One potential direction is the development of new cancer treatments based on the anti-cancer properties of 2-(2-Phenylanilino)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Phenylanilino)acetohydrazide and its effects on cellular processes. Finally, the potential toxicity of 2-(2-Phenylanilino)acetohydrazide needs to be further studied to ensure its safety for use in scientific research.
In conclusion, 2-(2-Phenylanilino)acetohydrazide is a promising compound for scientific research with potential applications in cancer research, neurodegenerative disease treatment, and inflammatory disease treatment. Its well-established synthesis method, wide range of biochemical and physiological effects, and potential future directions make it an exciting area of research.
合成法
2-(2-Phenylanilino)acetohydrazide can be synthesized through a simple reaction between 2-phenylaniline and ethyl chloroacetate in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Phenylanilino)acetohydrazide. This synthesis method has been well-established and is widely used in the scientific community.
科学的研究の応用
2-(2-Phenylanilino)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-Phenylanilino)acetohydrazide is in the field of cancer research. 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, 2-(2-Phenylanilino)acetohydrazide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
129248-73-3 |
|---|---|
製品名 |
2-(2-Phenylanilino)acetohydrazide |
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
2-(2-phenylanilino)acetohydrazide |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18) |
InChIキー |
RYXCXBYRLLSOAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
同義語 |
N-(biphenyl)glycylhydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



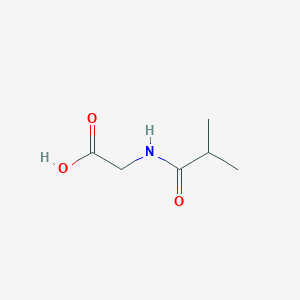
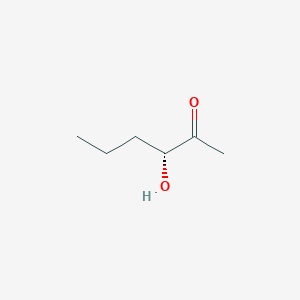
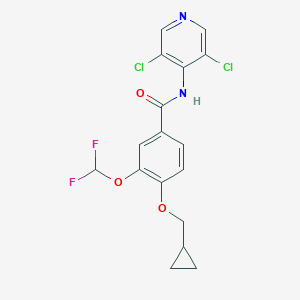
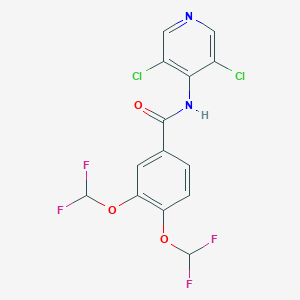


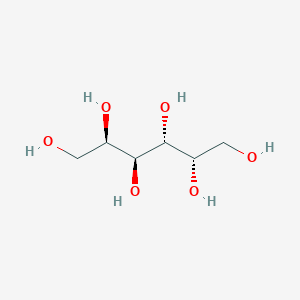

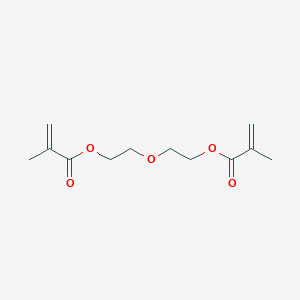
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

